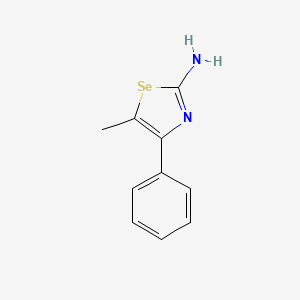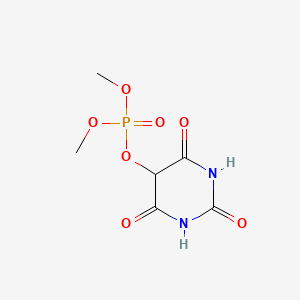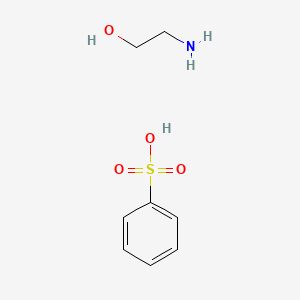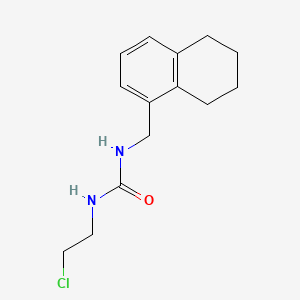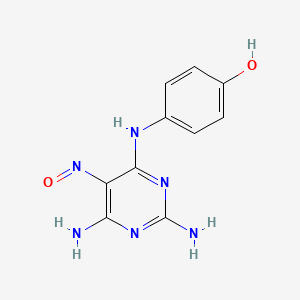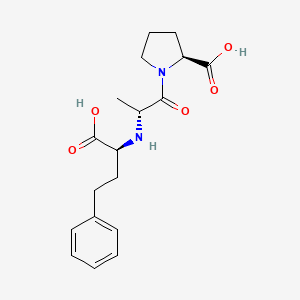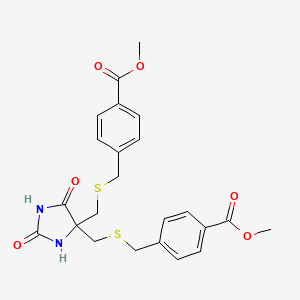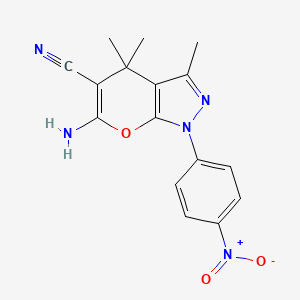
N'-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)pyridine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 39853 is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is known for its role in neural stem cell research and has been studied extensively for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of NSC 39853 involves several synthetic routes. One common method includes the induction of neural stem cells from human pluripotent stem cells using specific induction media . The process typically involves the use of a serum-free neural induction medium, which can convert human pluripotent stem cells into neural stem cells within a week. The required materials include Neurobasal® Medium, GIBCO® Neural Induction Supplement, Advanced™ DMEM⁄F-12, and other reagents .
Industrial Production Methods: Industrial production of NSC 39853 is still under research and development. The scalability of the synthetic routes and the optimization of reaction conditions are crucial for large-scale production. Current methods focus on improving the efficiency and yield of the compound while maintaining its quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions: NSC 39853 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving NSC 39853 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions involving NSC 39853 depend on the specific reaction conditions and reagents used. These products are often analyzed using advanced techniques to determine their structure and properties.
Applications De Recherche Scientifique
NSC 39853 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of neural stem cell differentiation and proliferation . In biology, it serves as a model compound for understanding neural development and neurogenesis . In medicine, NSC 39853 is being investigated for its potential therapeutic applications in treating neurodegenerative diseases and brain injuries . In industry, it is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of NSC 39853 involves its interaction with specific molecular targets and pathways in neural stem cells. It plays a vital role in brain homeostasis and exhibits a broad repertoire of potentially therapeutic actions following neurovascular injury . NSC 39853 enhances neuroplasticity, facilitates neuroregeneration, and modulates the function of neurons and glial cells in the local microenvironment and distant target cells .
Comparaison Avec Des Composés Similaires
NSC 39853 can be compared with other similar compounds used in neural stem cell research. Some of these compounds include NSC 23766, NSC 74859, and NSC 663284. Each of these compounds has unique properties and applications, but NSC 39853 stands out due to its efficiency in inducing neural stem cells and its potential therapeutic applications .
List of Similar Compounds:- NSC 23766
- NSC 74859
- NSC 663284
NSC 39853’s uniqueness lies in its ability to efficiently induce neural stem cells and its broad range of potential therapeutic applications, making it a valuable compound in scientific research.
Propriétés
Numéro CAS |
6936-96-5 |
|---|---|
Formule moléculaire |
C16H10ClN3O3 |
Poids moléculaire |
327.72 g/mol |
Nom IUPAC |
N-(3-chloro-1,4-dihydroxynaphthalen-2-yl)iminopyridine-4-carboxamide |
InChI |
InChI=1S/C16H10ClN3O3/c17-12-13(19-20-16(23)9-5-7-18-8-6-9)15(22)11-4-2-1-3-10(11)14(12)21/h1-8,21-22H |
Clé InChI |
VDHTTZYKQMCWSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C(=C2O)Cl)N=NC(=O)C3=CC=NC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


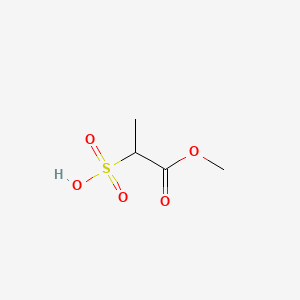
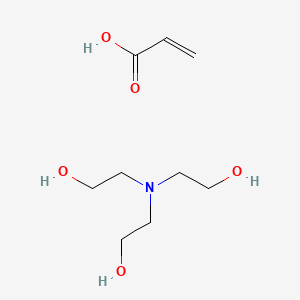
![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)

